![molecular formula C18H21N B14075823 3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile CAS No. 101559-74-4](/img/structure/B14075823.png)
3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile is a chemical compound with the molecular formula C₁₈H₂₁N It is known for its unique structure, which includes a propylcyclohexyl group attached to a phenyl ring, further connected to a prop-2-ynenitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile typically involves the following steps:
Formation of the Propylcyclohexyl Group: This step involves the alkylation of cyclohexane with propyl halides under catalytic conditions to form 4-propylcyclohexane.
Attachment to the Phenyl Ring: The propylcyclohexyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.
Introduction of the Prop-2-ynenitrile Group: Finally, the prop-2-ynenitrile group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学研究应用
3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism of action of 3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-[2-Fluoro-4-(4-propylcyclohexyl)phenyl]prop-2-ynenitrile
- 3-[4-(4-But-3-enylcyclohexyl)phenyl]prop-2-ynenitrile
- [4-(4-Propylcyclohexyl)phenyl]prop-2-enoate
Uniqueness
3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile stands out due to its specific structural features, such as the propylcyclohexyl group and the prop-2-ynenitrile moiety
属性
CAS 编号 |
101559-74-4 |
|---|---|
分子式 |
C18H21N |
分子量 |
251.4 g/mol |
IUPAC 名称 |
3-[4-(4-propylcyclohexyl)phenyl]prop-2-ynenitrile |
InChI |
InChI=1S/C18H21N/c1-2-4-15-6-10-17(11-7-15)18-12-8-16(9-13-18)5-3-14-19/h8-9,12-13,15,17H,2,4,6-7,10-11H2,1H3 |
InChI 键 |
SGQVMDAZJCBGCS-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14075749.png)

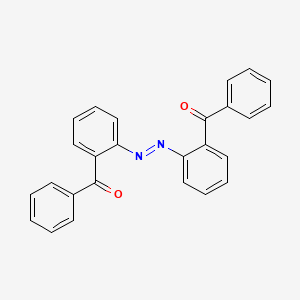
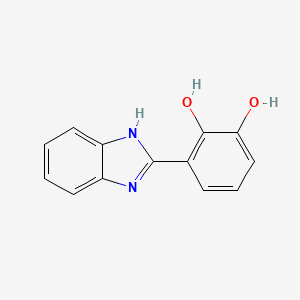
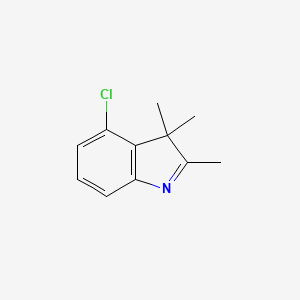
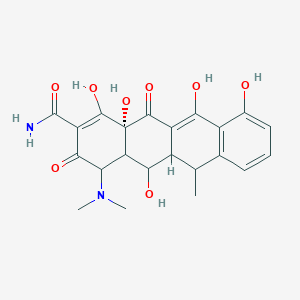
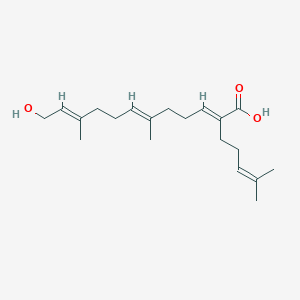

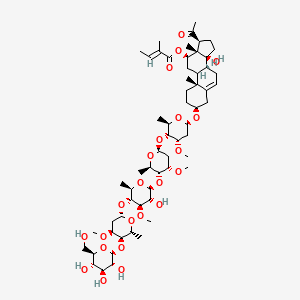
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6R,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid](/img/structure/B14075804.png)
![{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14075807.png)
![5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B14075814.png)

